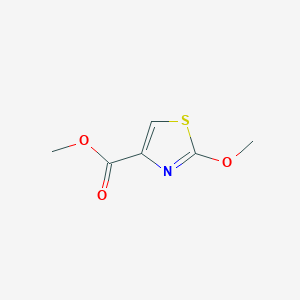
Methyl 2-methoxy-4-thiazolecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methoxy-4-thiazolecarboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-4-thiazolecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol, followed by methylation of the resulting intermediate . The reaction is usually carried out under reflux conditions, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: Methyl 2-methoxy-4-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
作用机制
The mechanism of action of methyl 2-methoxy-4-thiazolecarboxylate involves its interaction with various molecular targets and pathways:
相似化合物的比较
Methyl 2-methoxy-4-thiazolecarboxylate can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds: Ethyl 2-aminothiazole-4-carboxylate, 2-methylthiazole, 4-methyl-2-thiazolecarboxaldehyde
Uniqueness: Unlike some other thiazole derivatives, this compound has a methoxy group at the 2-position, which can influence its reactivity and biological activity.
属性
CAS 编号 |
106331-73-1 |
|---|---|
分子式 |
C6H7NO3S |
分子量 |
173.19 g/mol |
IUPAC 名称 |
methyl 2-methoxy-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-9-5(8)4-3-11-6(7-4)10-2/h3H,1-2H3 |
InChI 键 |
VJYGMCVDXIWGKO-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=CS1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















